molecular formula C20H14Cl2N4O4 B10892945 2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione

2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10892945
M. Wt: 445.3 g/mol
InChI Key: KQGQDRPWCFUOOW-UHFFFAOYSA-N
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Description

2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a nitro group, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyrazole ring through the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole under basic conditions. The resulting intermediate is then subjected to nitration to introduce the nitro group. Finally, the isoindole dione structure is formed through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new anti-inflammatory, antimicrobial, or anticancer agents.

    Medicine: Its structural features suggest potential therapeutic applications, and it may be investigated for its effects on various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the pyrazole and isoindole structures may interact with enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyrazole and isoindole structures.

    3,5-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the dichlorobenzyl and isoindole components.

    4-Nitro-1H-isoindole-1,3(2H)-dione: Contains the nitro and isoindole structures but lacks the pyrazole and dichlorobenzyl groups.

Uniqueness

The uniqueness of 2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14Cl2N4O4

Molecular Weight

445.3 g/mol

IUPAC Name

2-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C20H14Cl2N4O4/c1-10-18(11(2)24(23-10)9-13-14(21)6-4-7-15(13)22)25-19(27)12-5-3-8-16(26(29)30)17(12)20(25)28/h3-8H,9H2,1-2H3

InChI Key

KQGQDRPWCFUOOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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